molecular formula C21H30ClNO3 B14662764 1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German] CAS No. 37013-32-4

1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]

Cat. No.: B14662764
CAS No.: 37013-32-4
M. Wt: 379.9 g/mol
InChI Key: WANUHSVRDRHEHO-UHFFFAOYSA-N
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Description

1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is an organic compound that belongs to the class of tertiary amines. This compound is characterized by the presence of a dimethylamino group, two methoxyphenyl groups, and a pentanol backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pentanol Backbone: Starting with a suitable pentane derivative, the backbone can be constructed through a series of reactions such as alkylation or reduction.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow systems might be used.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or primary alcohols.

    Substitution Products: Various substituted amines.

Scientific Research Applications

1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-butan-3-ol hydrochlorid
  • 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-hexan-3-ol hydrochlorid

Uniqueness

1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two methoxyphenyl groups and a dimethylamino group provides a unique combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

37013-32-4

Molecular Formula

C21H30ClNO3

Molecular Weight

379.9 g/mol

IUPAC Name

1-(dimethylamino)-2,3-bis(4-methoxyphenyl)pentan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO3.ClH/c1-6-21(23,17-9-13-19(25-5)14-10-17)20(15-22(2)3)16-7-11-18(24-4)12-8-16;/h7-14,20,23H,6,15H2,1-5H3;1H

InChI Key

WANUHSVRDRHEHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)(C(CN(C)C)C2=CC=C(C=C2)OC)O.Cl

Origin of Product

United States

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